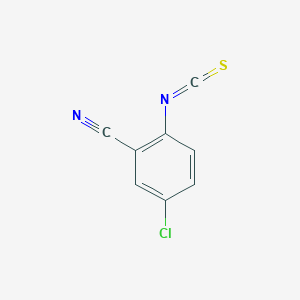

4-Chloro-2-cyanophenylisothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Thietanium Ion Formation in Mutagenic Studies

Research involving the formation of thietanium ions from mutagenic substances illustrates the chemical reactivity and potential mutagenicity of chloro-substituted compounds. For example, the study by L. Jolivette et al. (1998) explores the formation of thietanium ions from a direct-acting mutagen, highlighting the significance of such compounds in mutagenicity and carcinogenicity studies L. Jolivette, A. Kende, M. W. Anders, 1998.

Synthesis and Properties of Liquid Crystal Compounds

The synthesis and characterization of liquid crystal (LC) compounds based on substituted phenyl cores, as discussed by J. Herman et al. (2017), provide insight into the impact of core substitution on the birefringence, mesomorphic, and dielectric properties of LC compounds. This research indicates the versatility of chloro-cyanophenylisothiocyanate derivatives in modifying liquid crystal materials for improved performance J. Herman, P. Harmata, O. Strzeżysz, M. Czerwiński, S. Urban, P. Kula, 2017.

Anticancer Properties of Thiocarbamide Derivatives

The experimental and theoretical exploration of the molecular structure and anticancer properties of thiocarbamide derivatives by S. Pandey et al. (2019) is relevant for understanding how chloro-cyanophenylisothiocyanate derivatives could be utilized in designing compounds with potential therapeutic applications. This study provides a foundation for further research into the anticancer activities of similar compounds S. Pandey, Seema Pratap, M. Tiwari, G. Marverti, J. Jasinski, 2019.

Photophysical Properties and Photoinitiation Activity

The study on photophysical properties and photoinitiation activity of novel 1-chloro-substituted thioxanthone derivatives by N. Allen et al. (1999) demonstrates the significance of chloro-cyanophenylisothiocyanate derivatives in photopolymerization processes. This research shows how structural modifications can influence the photophysical behavior and efficiency of compounds in initiating polymerization under light N. Allen, Nik G. Salleh, M. Edge, M. Shah, C. Ley, F. Morlet‐Savary, J. Fouassier, F. Catalina, Arthur Green, S. Navaratnam, B. Parsons, 1999.

Safety and Hazards

properties

IUPAC Name |

5-chloro-2-isothiocyanatobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2S/c9-7-1-2-8(11-5-12)6(3-7)4-10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVKXLHNCRNMAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)N=C=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2797868.png)

![4-(4-fluorophenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2797871.png)

![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[2-(4-chlorophenyl)ethyl]butanamide](/img/no-structure.png)

![3-({[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}methyl)-4-methoxybenzaldehyde](/img/structure/B2797882.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2797883.png)

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2797887.png)

![2-[[2-(4-Oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2797888.png)

![ethyl 2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2797889.png)